3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJNKKHOUBZUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427852-06-9 | |
| Record name | 3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine typically involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolopyridine derivative. The reaction conditions are generally mild, with the reaction being carried out at room temperature in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced triazolopyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of triazolo compounds exhibit promising anticancer properties. The structural features of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine may enhance its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study : A study demonstrated that triazole derivatives can inhibit the activity of kinases associated with cancer progression. Specifically, compounds similar to this compound were shown to effectively target fibroblast growth factor receptors (FGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial in angiogenesis and tumor growth .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known for their efficacy against various bacterial and fungal strains. Preliminary studies suggest that this compound may possess similar properties.
Research Findings : In vitro assays have indicated that triazole derivatives can exhibit significant antibacterial effects against multi-drug resistant strains .
Material Science Applications
1. Synthesis of Functional Materials
The unique structure of this compound makes it a suitable candidate for the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
Table 1: Comparison of Material Properties
| Property | Without Additive | With this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Chemical Resistance | Poor | Improved |
Agricultural Chemistry Applications
1. Pesticide Development
The compound's structural characteristics lend themselves to the development of new agrochemicals. Triazoles are commonly used in fungicides and herbicides due to their ability to disrupt cellular processes in pests.
Case Study : Research has shown that triazole-based compounds can effectively inhibit fungal pathogens in crops. The application of this compound could lead to the development of more effective and environmentally friendly agricultural products .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism .
Comparison with Similar Compounds
Key Properties :
Structural and Physicochemical Comparisons
The following table summarizes structurally related triazolo[4,3-a]pyridine derivatives and their properties:
Key Observations :
- Positional Isomerism : The 3-Bromo-6-chloro derivative is distinct from its 6-Bromo-3-chloro isomer due to altered electronic and steric effects. For example, bromine at position 3 may stabilize the triazole ring via inductive effects, influencing reactivity .
- Halogen vs.
- Thermal Stability : Derivatives with sulfonyl groups (e.g., 15a–15e) show higher melting points (143–170°C) due to increased intermolecular interactions, whereas halogenated analogs lack such data .
Antimalarial Activity
A series of 3-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridines (15a–15e) demonstrated potent antimalarial activity, with 15b (3-(3-bromobenzylthio) substituent) achieving a 94% yield and 160–162°C melting point .
Anticonvulsant Activity
5-Alkoxy-[1,2,4]triazolo[4,3-a]pyridines, such as 3p (4-chlorophenoxy) and 3r (4-bromophenoxy), showed median effective doses of 13.2–15.8 mg/kg in rodent models . The presence of halogens in these compounds correlates with enhanced activity, suggesting that the 3-Bromo-6-chloro derivative may exhibit similar or improved efficacy due to dual halogenation.
Antifungal Activity
Microwave-synthesized 1,2,4-triazolo[4,3-a]pyridines with hydrazone moieties demonstrated activity against Botrytis cinerea and Fusarium oxysporum . The electron-withdrawing halogens in this compound could enhance interactions with fungal enzymes, though specific data are lacking.
Biological Activity
3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound belonging to the triazolopyridine family. It possesses a unique structure characterized by a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 3rd and 6th positions, respectively. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.46 g/mol
- IUPAC Name : 3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound can modulate the activity of specific enzymes and receptors. Notably, it may inhibit certain kinases involved in cell proliferation, suggesting potential anticancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines including lung cancer and breast cancer cells .
- Case Study : A study reported that compounds featuring a triazole ring significantly inhibited the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent:
- Selectivity for Chlamydia : Research indicates that derivatives based on triazolo-pyridines exhibit selective inhibition of Chlamydia trachomatis, suggesting their potential as therapeutic agents against this pathogen without affecting host cell viability .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been investigated:
- In vitro Evaluation : Several derivatives showed significant inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. For example, some derivatives exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .
Comparative Analysis with Similar Compounds
This compound can be compared with other triazolopyridine derivatives. The following table summarizes key differences:
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| This compound | Br, Cl | Anticancer; Antimicrobial |
| 3-Bromo-6-fluoro[1,2,4]triazolo[4,3-A]pyridine | Br, F | Moderate anticancer activity |
| 3-Chloro-6-methyl[1,2,4]triazolo[4,3-A]pyridine | Cl, CH₃ | Lower activity compared to brominated compounds |
Synthesis and Research Applications
The synthesis of this compound typically involves oxidative cyclization methods. These synthetic routes are crucial for developing new derivatives with enhanced biological activities . The compound's versatility makes it a valuable scaffold for further modifications aimed at improving its pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing halogenated [1,2,4]triazolo[4,3-a]pyridine derivatives, and what are their advantages?
- Oxidative Ring Closure : A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol to cyclize hydrazine intermediates at room temperature, achieving yields up to 73% .
- Hypervalent Iodine(III)-Mediated Cyclization : Enables efficient synthesis of triazolo[4,3-a]azines via cross-dehydrogenative coupling, offering low toxicity and high oxidative stability .
- Condensation-PhI(OAc)₂ Cyclization : Produces triazolo[4,3-a]pyridine carboxylic acids in two steps, suitable for further functionalization .
- Table 1 : Comparison of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| NaOCl Oxidation | 73 | Environmentally benign, room temp | Limited substrate scope |
| Hypervalent Iodine(III) | 85–93 | Broad applicability | Requires specialized reagent |
Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine?
- 1H/13C-NMR : Critical for confirming substituent positions. Downfield signals for –NH protons (~δ 10–12 ppm) and deshielded aromatic carbons (~δ 140–160 ppm) are diagnostic .
- IR Spectroscopy : Identifies functional groups (e.g., C–Br stretch at ~550 cm⁻¹, C–Cl at ~700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns .
- Single-Crystal X-Ray Diffraction : Resolves regiochemical ambiguities in fused heterocycles .
Q. What are the typical biological activities reported for [1,2,4]triazolo[4,3-a]pyridine derivatives?
- Herbicidal Activity : Derivatives like 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine inhibit Echinochloa crusgalli at 37.5 g/ha .
- Antifungal Activity : Microwave-synthesized hydrazone derivatives show broad-spectrum activity against Candida species .
- Receptor Modulation : Act as positive allosteric modulators of mGluR2 receptors, relevant to neurological disorders .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in halogenated triazolo[4,3-a]pyridine synthesis?
- Solvent and Oxidant Screening : Ethanol with NaOCl minimizes side reactions vs. harsher solvents (e.g., acetic acid) .
- Microwave Assistance : Reduces reaction time (e.g., from 15 hours to 30 minutes) and improves yields up to 93% .
- Catalyst Tuning : Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) enhance regioselectivity in cyclization steps .
Q. How can contradictions in biological activity data between studies be resolved?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at C-3 and C-6 positions (e.g., Br, Cl, aryl groups) can clarify bioactivity trends. For example, 3-bromo substituents enhance antifungal activity, while 6-chloro groups improve herbicidal potency .
- 3D-QSAR Modeling : Identifies electrostatic and steric drivers of activity. Comparative Molecular Field Analysis (CoMFA) of herbicidal derivatives highlights the importance of hydrophobic substituents at C-3 .
Q. What computational methods are suitable for predicting the bioactivity of triazolo[4,3-a]pyridine derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal activity .
- Molecular Docking : Validates interactions with targets like mGluR2 receptors (e.g., H-bonding between triazolo N2 and Arg121) .
- Table 2 : Computational Tools and Applications
| Method | Application Example | Outcome |
|---|---|---|
| 3D-QSAR | Herbicidal activity prediction | R² = 0.92 for training set |
| Molecular Dynamics | Binding affinity with RBP4 receptors | Identified key hydrophobic pockets |
Q. How can researchers address challenges in regioselective functionalization of the triazolo[4,3-a]pyridine core?
- Directed Metalation : Use directing groups (e.g., amides) to control bromination/chlorination sites .
- Cross-Coupling Strategies : Suzuki-Miyaura reactions with Pd catalysts enable selective arylations at C-3 .
- Controlled Oxidative Conditions : Adjust stoichiometry of NaOCl to avoid over-oxidation of sensitive substituents .
Methodological Notes
- Synthesis Optimization : Always monitor reactions via TLC or LC-MS to detect intermediates.
- Data Contradictions : Replicate studies under standardized conditions (e.g., fixed concentrations, solvent systems) to isolate structural vs. experimental variables.
- Safety : Halogenated intermediates may be toxic; use fume hoods and personal protective equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
